3,4-Diaminobutanoic acid 3,4-Diaminobutanoic acid
Brand Name: Vulcanchem
CAS No.: 131530-16-0
VCID: VC21538852
InChI: InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)
SMILES: C(C(CN)N)C(=O)O
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol

3,4-Diaminobutanoic acid

CAS No.: 131530-16-0

Cat. No.: VC21538852

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diaminobutanoic acid - 131530-16-0

CAS No. 131530-16-0
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
IUPAC Name 3,4-diaminobutanoic acid
Standard InChI InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)
Standard InChI Key XQKAYTBBWLDCBB-UHFFFAOYSA-N
SMILES C(C(CN)N)C(=O)O
Canonical SMILES C(C(CN)N)C(=O)O

Chemical Properties and Structure

3,4-Diaminobutanoic acid is a non-natural amino acid with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol . The compound features a butanoic acid backbone with two amino groups strategically positioned at the 3rd and 4th carbon positions, giving it distinctive chemical properties that make it valuable for various applications.

Structural Characteristics

The basic structure of 3,4-Diaminobutanoic acid consists of a four-carbon chain with a carboxylic acid group at one end and two amino groups attached to the carbon chain. This arrangement creates a molecule with multiple reactive sites that can participate in various chemical reactions and biological interactions. The compound's structure can be represented by the SMILES notation C(C(CN)N)C(=O)O, which provides a string-based description of its molecular structure .

Physical and Chemical Properties

The physical and chemical properties of 3,4-Diaminobutanoic acid are summarized in Table 1, providing a comprehensive overview of its characteristics.

Table 1: Key Physical and Chemical Properties of 3,4-Diaminobutanoic Acid

PropertyValueSource
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
IUPAC Name3,4-diaminobutanoic acid
CAS Number131530-16-0
InChIInChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)
InChIKeyXQKAYTBBWLDCBB-UHFFFAOYSA-N
SMILESC(C(CN)N)C(=O)O

The compound's dual amino groups provide multiple sites for hydrogen bonding and ionic interactions, making it soluble in water and capable of participating in various biochemical processes. The carboxylic acid group adds further functionality, allowing the compound to act as both an acid and a base under different conditions.

Nomenclature and Identifiers

3,4-Diaminobutanoic acid is known by several names and identifiers in scientific literature and chemical databases, facilitating its identification and characterization across different platforms.

Systematic Names and Synonyms

The compound is primarily known as 3,4-Diaminobutanoic acid, but it also has several synonyms that appear in scientific literature and chemical databases:

  • 3,4-DIAMINOBUTYRIC ACID

  • Butanoic acid, 3,4-diamino-

  • DTXSID10562684

Identification Codes and Database Entries

3,4-Diaminobutanoic acid is registered in various chemical databases with specific identification codes that enable researchers to access information about the compound:

  • CAS Number: 131530-16-0

  • PubChem CID: 14657827

  • DSSTox Substance ID: DTXSID10562684

  • ChEMBL ID: CHEMBL5221149

  • Wikidata: Q82446937

Stereochemistry

3,4-Diaminobutanoic acid exhibits stereoisomerism due to the presence of a chiral carbon at position 3, resulting in two enantiomers: (R)-3,4-diaminobutanoic acid and (S)-3,4-diaminobutanoic acid.

Stereoisomers and Their Properties

The (S)-3,4-Diaminobutanoic acid isomer has been specifically studied for its applications in pharmaceutical and biochemical research. This stereoisomer has the InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 and can be represented by the isomeric SMILES notation C(C@@HN)C(=O)O.

The stereochemistry of 3,4-Diaminobutanoic acid is particularly important in biological systems, where enzymes and receptors often interact preferentially with specific stereoisomers. This stereoselectivity can significantly impact the compound's biological activity and effectiveness in various applications.

Synthesis Methods

Several approaches have been developed for the synthesis of 3,4-Diaminobutanoic acid, including chemical and chemoenzymatic methods.

Chemoenzymatic Synthesis

A notable method for synthesizing 3,4-Diaminobutanoic acid involves chemoenzymatic approaches. Research has demonstrated an efficient chemoenzymatic synthesis of (R)-3,4-diaminobutanoic acid derivatives with suitable orthogonal protection for solid phase peptide synthesis . This method combines the specificity and selectivity of enzymatic reactions with traditional chemical synthesis to produce the desired compound with high stereoselectivity.

The chemoenzymatic approach typically involves the use of enzymes to catalyze specific reactions in the synthesis pathway, resulting in highly stereoselective products. This method is particularly valuable for producing the (R)-enantiomer of 3,4-diaminobutanoic acid with appropriate protecting groups for further applications in peptide synthesis .

Chemical Synthesis Routes

Biological Activities

3,4-Diaminobutanoic acid demonstrates several significant biological activities that make it valuable for various applications in biochemical research and pharmaceutical development.

Role in Amino Acid Metabolism

The compound is used in studies related to amino acid metabolism and protein synthesis, providing researchers with insights into how amino acids are metabolized and integrated into proteins. Its unique structure with two amino groups allows it to participate in various biochemical pathways and interactions with enzymes involved in amino acid metabolism.

Applications

3,4-Diaminobutanoic acid has diverse applications across several fields, including pharmaceutical development, biochemical research, and material science.

Pharmaceutical Applications

In pharmaceutical development, 3,4-Diaminobutanoic acid serves as a valuable building block for the synthesis of various bioactive compounds and potential drug candidates. Its unique structure allows for specific modifications and functionalization to develop compounds with desired pharmacological properties.

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studies related to amino acid metabolism and protein synthesis. Researchers use it to investigate cellular processes and gain insights into fundamental biochemical mechanisms.

Peptide Synthesis

3,4-Diaminobutanoic acid is utilized in peptide synthesis, where its orthogonally protected derivatives facilitate the construction of complex peptides with specific amino acid sequences . The compound's unique functional groups allow for selective reactions and connections in peptide synthesis protocols.

Drug Delivery Systems

The properties of 3,4-Diaminobutanoic acid make it suitable for formulating drug delivery systems, enhancing the bioavailability of therapeutic compounds. This application is particularly important for drugs that require targeted delivery to specific tissues or cells.

Material Science Applications

Recent research has focused on the biosynthesis of polymers from diaminobutyric acids, which have shown potential in producing materials with antiviral properties. This indicates broader applications of diaminobutyric acids beyond pharmaceuticals and biochemical research.

Application AreaSpecific UsesBenefits
Pharmaceutical DevelopmentBuilding block for bioactive compoundsEnables creation of specialized drug candidates
Biochemical ResearchStudies of amino acid metabolismProvides insights into cellular processes
Peptide SynthesisConstruction of complex peptidesFacilitates specific amino acid sequences
Drug Delivery SystemsEnhanced bioavailability of therapeuticsImproves targeted delivery of drugs
Material ScienceBiosynthesis of antiviral polymersCreates materials with specialized properties

Research Findings

Recent research has advanced our understanding of 3,4-Diaminobutanoic acid and expanded its potential applications in various fields.

Chemoenzymatic Synthesis Developments

Significant progress has been made in the chemoenzymatic synthesis of (R)-3,4-diaminobutanoic acid derivatives. Research has demonstrated efficient methods for producing these compounds with suitable orthogonal protection for solid phase peptide synthesis . These developments have enhanced the accessibility and utility of 3,4-Diaminobutanoic acid in peptide chemistry and related fields.

Polymer Research

Studies on the biosynthesis of polymers from diaminobutyric acids have revealed potential applications in creating materials with antiviral properties. This research direction opens new possibilities for utilizing 3,4-Diaminobutanoic acid and related compounds in material science and biomedical applications.

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